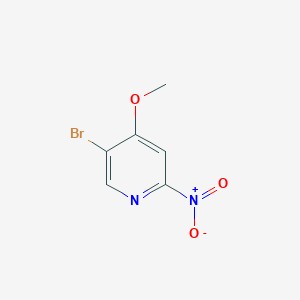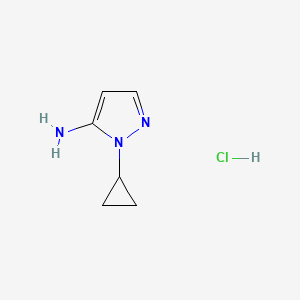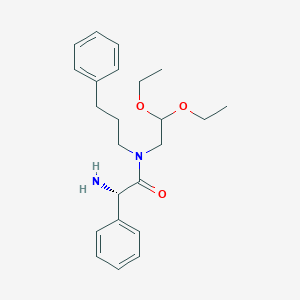
Acetatohydrotris(triphenylphosphine)ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetatohydrotris(triphenylphosphine)ruthenium is a coordination complex of ruthenium, which is widely used in various fields of chemistry due to its unique properties. This compound is known for its stability and versatility, making it a valuable reagent in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetatohydrotris(triphenylphosphine)ruthenium typically involves the reaction of ruthenium trichloride hydrate with triphenylphosphine and acetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as column chromatography and is often produced in high yields to meet the demands of various applications .
Análisis De Reacciones Químicas
Types of Reactions
Acetatohydrotris(triphenylphosphine)ruthenium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while substitution reactions can produce a variety of ruthenium-phosphine complexes with different ligands .
Aplicaciones Científicas De Investigación
Acetatohydrotris(triphenylphosphine)ruthenium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Acetatohydrotris(triphenylphosphine)ruthenium exerts its effects involves coordination with various substrates through its ruthenium center. The triphenylphosphine ligands provide stability and facilitate the interaction with other molecules. The compound can activate substrates by forming intermediate complexes, which then undergo further reactions to yield the desired products .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): Another ruthenium complex with similar applications but different reactivity and stability.
Ruthenium(II) bis(2,2’-bipyridine) chloride: Known for its use in photochemical applications.
Ruthenium(III) acetylacetonate: Used in catalysis and material science.
Uniqueness
Acetatohydrotris(triphenylphosphine)ruthenium is unique due to its specific ligand arrangement, which provides a balance of stability and reactivity. This makes it particularly useful in catalytic applications where both properties are essential .
Propiedades
Fórmula molecular |
C56H50O2P3Ru |
|---|---|
Peso molecular |
949.0 g/mol |
Nombre IUPAC |
acetic acid;ruthenium monohydride;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.C2H4O2.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);; |
Clave InChI |
VAHWKJDDGINXOI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[RuH] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
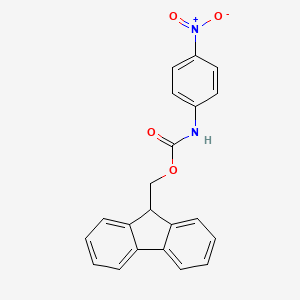
![N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13138345.png)
![2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)
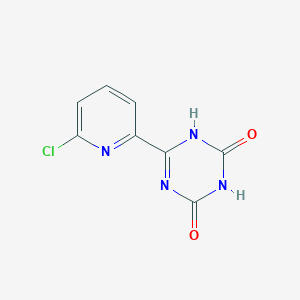

![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)
![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)

